

Method Development for the Analysis of PNU-142300

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Compound of Interest

Compound Name: PNU 142300

CAS No.: 368891-69-4

Cat. No.: B610150

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Introduction

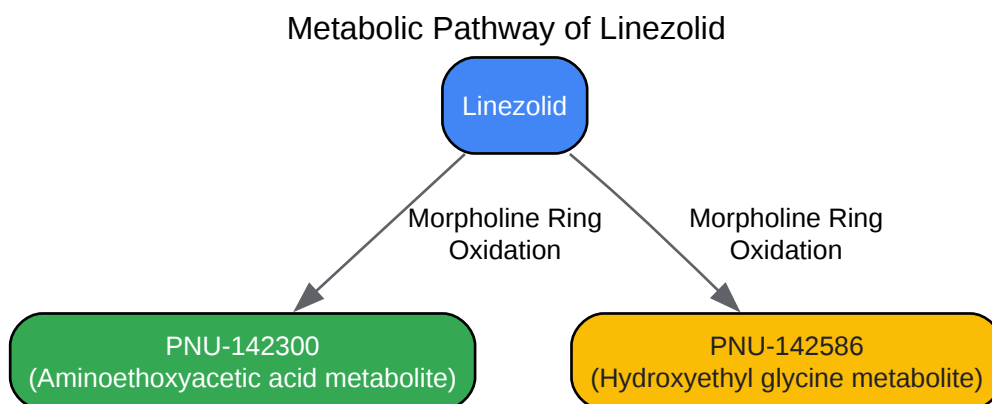
PNU-142300 is a primary and inactive metabolite of the oxazolidinone antibiotic, Linezolid.[1][2][3] Linezolid is a crucial therapeutic agent against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] The metabolism of Linezolid primarily occurs via the oxidation of its morpholine ring, leading to the formation of two main inactive metabolites: PNU-142300 (an aminoethoxyacetic acid derivative) and PNU-142586 (a hydroxyethyl glycine derivative).[4][5][6] In patients with renal impairment, accumulation of these metabolites has been observed, which may be associated with adverse effects such as myelosuppression.[5][7] Therefore, robust and reliable analytical methods for the quantification of PNU-142300 in biological matrices are essential for pharmacokinetic/pharmacodynamic (PK/PD) studies and therapeutic drug monitoring to ensure patient safety and optimize treatment strategies.[4][8]

This document provides detailed application notes and protocols for the analysis of PNU-142300 in human plasma and serum using High-Performance Liquid Chromatography with

Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Metabolic Pathway of Linezolid to PNU-142300

The metabolic conversion of Linezolid to its inactive metabolite PNU-142300 involves the oxidation of the morpholine ring. This biotransformation is a key pathway in the clearance of Linezolid from the body.



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Caption: Metabolic conversion of Linezolid to its primary metabolites.

Analytical Methods for PNU-142300 Quantification

Two primary methods for the quantification of PNU-142300 in biological matrices are presented: HPLC-UV for its simplicity and accessibility, and UPLC-MS/MS for its superior sensitivity and specificity.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the simultaneous determination of Linezolid and its metabolites in human plasma.

Experimental Protocol

- Sample Preparation (Protein Precipitation):
 - To a 100 μ L aliquot of human plasma, add a suitable internal standard (e.g., chloramphenicol or p-toluic acid).[4][9]
 - Add 200 μ L of acidified acetonitrile to precipitate plasma proteins.[9]
 - Vortex the mixture for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes.
 - Collect the supernatant for analysis.
- Chromatographic Conditions:
 - HPLC System: A standard HPLC system equipped with a UV detector.
 - Column: Diamonsil C18 (4.6 mm \times 250 mm, 5 μ m) or equivalent.[9]
 - Mobile Phase: A bisolvent mobile phase consisting of:
 - Solvent A: Acetonitrile.[9]
 - Solvent B: 0.1 M Citric acid - 0.2 M Sodium hydrogen phosphate buffer (pH 3.0).[9]
 - Flow Rate: 0.5 mL/min.[9]
 - Column Temperature: 30 $^{\circ}$ C.[9]
 - Detection Wavelength: 254 nm.[4][9]
 - Injection Volume: 20 μ L.[9]

Quantitative Data Summary (HPLC-UV)

Parameter	PNU-142300	Reference
Linear Range	0.5 - 20 µg/mL	[9]
Correlation Coefficient (r)	> 0.999	[9]
Lower Limit of Quantitation (LLOQ)	0.5 µg/mL	[9]
Detection Limit	0.2 µg/mL	[9]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and is ideal for studies requiring lower detection limits.

Experimental Protocol

- Sample Preparation (Protein Precipitation):
 - To a 50 µL aliquot of human serum, add a suitable internal standard (e.g., tedizolid).[10][11]
 - Add 150 µL of acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 12,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 µL of the mobile phase.
- UPLC-MS/MS Conditions:
 - UPLC System: Waters ACQUITY UPLC I-Class system or equivalent.[10]
 - Column: Waters X-bridge C18 (150 × 4.6 mm, 3.5 µm) or ACQUITY UPLC HSS T3.[4][12]

- Mobile Phase:
 - Solvent A: Water with 0.1% formic acid.[12]
 - Solvent B: Acetonitrile with 0.1% formic acid.[12]
- Flow Rate: 0.6 mL/min.[12]
- Column Temperature: 40 °C.[10]
- Autosampler Temperature: 10 °C.[10]
- Mass Spectrometer: Xevo TQ-S triple quadrupole tandem mass spectrometer or equivalent.[10]
- Ionization Mode: Positive electrospray ionization (ESI+).[12]
- Detection Mode: Multiple Reaction Monitoring (MRM).[10][11]

Mass Spectrometry Parameters (MRM Transitions)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Reference
PNU-142300	369.96	327.98	[10][11][12]
Linezolid	338.01	296.03	[10][11][12]
Tedizolid (IS)	370.98	342.99	[10][11][12]

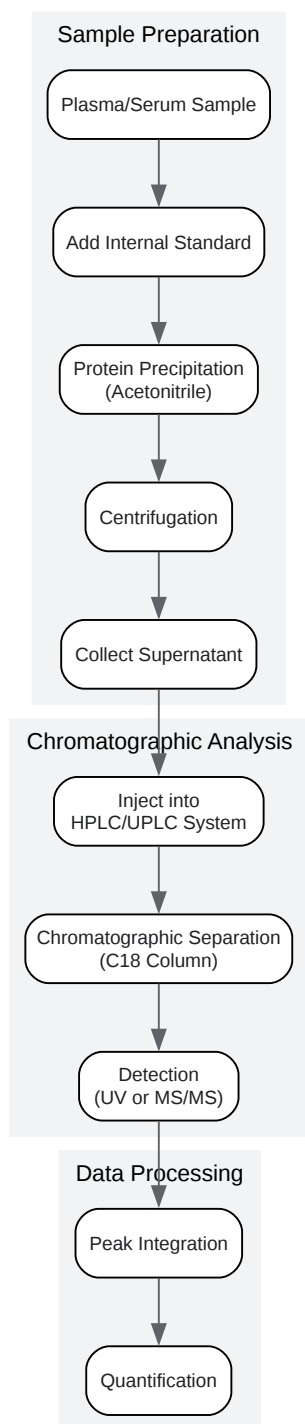
Quantitative Data Summary (UPLC-MS/MS)

Parameter	PNU-142300	Reference
Linear Range	0.05 - 100 µg/mL	[10][11][12]
Intra-day Precision (%RSD)	< 14.2%	[10][11][12]
Inter-day Precision (%RSD)	< 14.2%	[10][11][12]
Accuracy	-9.7% to 12.8%	[10][11][12]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of PNU-142300 in biological samples.

General Workflow for PNU-142300 Analysis



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Caption: Step-by-step analytical workflow for PNU-142300.

Stability

PNU-142300 has been shown to be stable in plasma through three freeze-thaw cycles and for up to 30 days when stored frozen.[4][8] Extracted samples are stable in the autosampler for at least 48 hours at 4°C.[4][8]

Conclusion

The presented HPLC-UV and UPLC-MS/MS methods are robust, and reproducible for the quantification of PNU-142300 in human plasma and serum. The choice of method will depend on the specific requirements of the study, with UPLC-MS/MS being the preferred method for high-sensitivity applications. These protocols provide a solid foundation for researchers and scientists involved in the development and clinical monitoring of Linezolid.

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